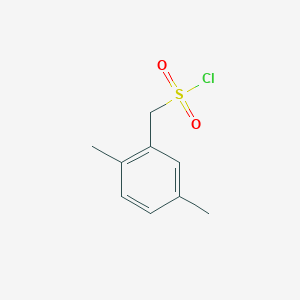

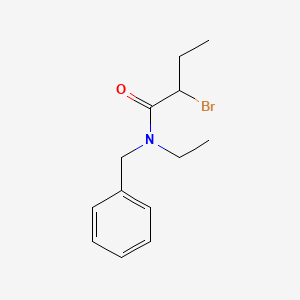

![molecular formula C14H22N4O3 B1392685 Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242994-98-4](/img/structure/B1392685.png)

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate

説明

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate (EAB) is a chemical compound that has been used for a variety of purposes, including as a reagent for organic synthesis and as a drug for laboratory experiments. EAB is an important research tool in the fields of biochemistry, physiology, and pharmacology.

科学的研究の応用

Genotoxicity and Molecular Genetic Data

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate, as a compound, shares structural similarities with ethylating agents like 1-Ethyl-1-nitrosourea (ENU). ENU is known for its genotoxicity, as it induces mutations across various species and is a potent mutagen in mouse germ cells. The compound has a dual action of ethylation and carbamoylation, significantly affecting the DNA's oxygen positions, such as the O6 position of guanine and the O4 position of thymine. The genotoxic effects are mainly due to these ethylation interactions at the nucleophilic sites of cellular constituents (Shibuya & Morimoto, 1993).

Relevance in Plant Biology

Ethylene, a crucial plant hormone, and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), exhibit significant roles in plant biology. ACC, in particular, is not just a precursor but plays multiple roles, including its conjugation to various derivatives, metabolism by bacteria favoring plant growth, and functioning as a signal itself, independently from ethylene. These functions demonstrate the compound's critical involvement in plant growth and stress response mechanisms (Van de Poel & Van Der Straeten, 2014).

Preservative Safety and Clinical Applications

The study of sodium benzoate, a preservative structurally related to the amino benzoyl compounds, reveals its multifaceted applications and safety concerns. While extremely useful in food and beverage preservation, its interaction with ascorbic acid raises concerns due to the formation of the carcinogen benzene. Despite these safety concerns, sodium benzoate has therapeutic applications in treating urea cycle disorders and potential benefits in managing multiple sclerosis, schizophrenia, and certain neurodegenerative diseases. However, its safety profile suggests caution, especially considering its potential to disrupt neurotransmission and cognitive functioning (Piper & Piper, 2017).

Synthesis and Transformations in Drug Research

The structural complexity of the compound hints at its relevance in synthetic and medicinal chemistry. For instance, metathesis reactions in the synthesis and transformations of functionalized β-Amino acid derivatives highlight the importance of such compounds in drug research. This involves various synthesis methods like ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), pointing towards a significant impact in drug discovery and development (Kiss, Kardos, Vass, & Fülöp, 2018).

特性

IUPAC Name |

ethyl 3-amino-4-[2-(ethylcarbamoylamino)ethylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-3-16-14(20)18-8-7-17-12-6-5-10(9-11(12)15)13(19)21-4-2/h5-6,9,17H,3-4,7-8,15H2,1-2H3,(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLLWUUMWJSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCNC1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

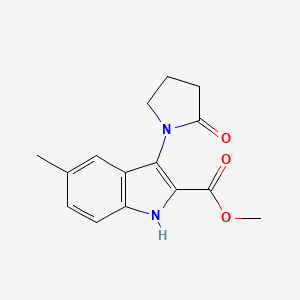

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)

![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)

![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)

![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)

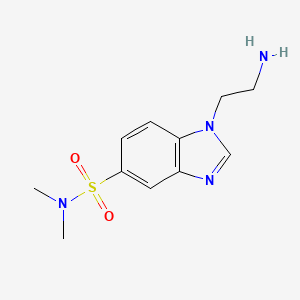

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)

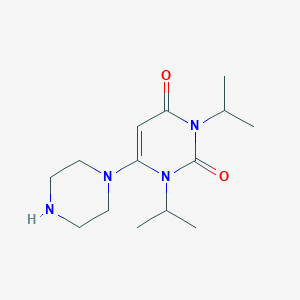

![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)

![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)